molecular formula C12H13BrN2O3 B13495718 tert-Butyl 4-bromo-5-hydroxy-1H-indazole-1-carboxylate

tert-Butyl 4-bromo-5-hydroxy-1H-indazole-1-carboxylate

Cat. No.: B13495718
M. Wt: 313.15 g/mol
InChI Key: LWDJWNBXWWYCPY-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-5-hydroxy-1H-indazole-1-carboxylate is a halogenated indazole derivative featuring a bromine substituent at position 4, a hydroxyl group at position 5, and a tert-butyl carbamate group at the indazole nitrogen (N1). This compound is of significant interest in medicinal and synthetic chemistry due to the indazole scaffold's versatility in drug discovery, particularly in kinase inhibition and neuroprotective applications. The tert-butyl group enhances steric protection and metabolic stability, while the bromine and hydroxyl groups contribute to electronic and solubility properties, influencing reactivity and biological interactions .

Properties

Molecular Formula

C12H13BrN2O3

Molecular Weight

313.15 g/mol

IUPAC Name

tert-butyl 4-bromo-5-hydroxyindazole-1-carboxylate

InChI

InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-8-4-5-9(16)10(13)7(8)6-14-15/h4-6,16H,1-3H3

InChI Key

LWDJWNBXWWYCPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=C(C=C2)O)Br

Origin of Product

United States

Preparation Methods

Typical Synthetic Route Overview

Step Description Reagents/Conditions Notes
1 Bromination of indazole precursor Use of N-bromosuccinimide or equivalent brominating agent Introduces bromine at position 4
2 Hydroxylation at position 5 Electrophilic aromatic substitution or directed metalation followed by oxidation Hydroxyl group installation
3 Protection of N1 with tert-butyl carbamate Reaction with di-tert-butyl dicarbonate under basic conditions Protects indazole nitrogen
4 Purification Chromatography or crystallization Ensures high purity

This sequence is adapted from known synthetic strategies for halogenated and hydroxylated indazole derivatives.

Detailed Stepwise Preparation

Step 1: Selective Bromination

  • Starting from 1H-indazole or 4-bromo-1H-indazole, selective bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile or dichloromethane at low temperature (0 °C to room temperature).
  • The reaction is monitored by thin layer chromatography (TLC) and quenched upon completion.
  • The brominated intermediate is isolated by extraction and purified by silica gel chromatography.

Step 2: Hydroxylation at Position 5

  • Hydroxylation is typically performed via directed lithiation at the 5-position followed by quenching with oxygen or electrophilic oxygen sources.
  • Alternatively, oxidation of a suitable precursor (e.g., 5-amino or 5-substituted indazole) can yield the hydroxyl group.
  • Common reagents include n-butyllithium for lithiation and molecular oxygen or iodine-based oxidants for hydroxyl introduction.

Step 3: Protection of Indazole Nitrogen

  • The N1 nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).
  • This step is generally carried out in dichloromethane at 0 °C to room temperature.
  • The tert-butyl carbamate group stabilizes the molecule for further synthetic manipulations.

Step 4: Purification

  • The final compound is purified by flash chromatography using silica gel with gradients of petroleum ether and ethyl acetate.
  • The purified product is characterized by nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and melting point analysis to confirm structure and purity.

Industrial and Scale-Up Considerations

Industrial synthesis of this compound involves optimization of reaction conditions to maximize yield and purity while minimizing steps and cost. Continuous flow reactors and automated synthesis platforms may be employed for:

  • Precise control of reaction temperatures and times
  • Efficient mixing and quenching
  • Scalable purification processes such as crystallization or preparative chromatography

Chemical Reaction Analysis Related to Preparation

Reaction Type Reagents/Conditions Outcome Notes
Bromination NBS, CH2Cl2 or MeCN, 0–25 °C Introduction of bromine at C4 High regioselectivity
Hydroxylation n-BuLi, O2 or I2 oxidants Hydroxyl group at C5 Requires controlled lithiation
Protection (Boc)2O, Et3N or DMAP, DCM N1-tert-butyl carbamate Stabilizes indazole nitrogen
Purification Silica gel chromatography Isolated pure compound Essential for analytical grade

Supporting Research Findings and Data

Yields and Reaction Times

Step Typical Yield (%) Reaction Time Temperature (°C)
Bromination 80–90 1–3 hours 0–25
Hydroxylation 70–85 2–4 hours -78 to 25
Protection 85–95 1–2 hours 0–25

Analytical Characterization

  • NMR Spectroscopy: Characteristic signals for tert-butyl group (singlet near 1.4 ppm), aromatic protons, and hydroxyl proton.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight (~313 g/mol).
  • Melting Point: Typically between 120–130 °C, confirming purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromo-5-hydroxy-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

tert-Butyl 4-bromo-5-hydroxy-1H-indazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-5-hydroxy-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by:

Comparison with Similar Compounds

Key Observations :

  • Ester Group Impact : tert-butyl esters improve metabolic stability over methyl esters (e.g., 885518-49-0) but may reduce aqueous solubility .
  • Substituent Positioning: Bromine at position 4 (target compound) vs.

Kinase Inhibition

Indazole derivatives with carboxyl groups are known as CK2 inhibitors ( ). While the target compound has a tert-butyl ester, analogues with free carboxylic acids (e.g., 3-aryl-indazole-7-carboxylic acids) exhibit stronger CK2 inhibition due to direct interactions with the kinase active site . The hydroxyl group in the target compound may partially compensate by forming hydrogen bonds, but its ester group likely reduces potency compared to carboxylate-containing derivatives .

Neuroprotective Effects

The hydroxyl group in the target compound may mimic AMI’s mechanism by modulating GSK-3β activity, a key kinase in tau hyperphosphorylation .

Physicochemical Comparison

Property Target Compound Methyl 5-bromo-1H-indazole-7-carboxylate tert-Butyl 4-bromo-1H-indazole-5-carboxylate
Molecular Weight ~313 g/mol (estimated) 269.09 g/mol 297.15 g/mol
Solubility (Predicted) Moderate (hydroxyl enhances polarity) High (methyl ester increases lipophilicity) Low (tert-butyl reduces polarity)
Metabolic Stability High (tert-butyl resists hydrolysis) Low (methyl ester prone to hydrolysis) High

Biological Activity

tert-Butyl 4-bromo-5-hydroxy-1H-indazole-1-carboxylate is a synthetic compound that has garnered attention in various fields, particularly in pharmaceutical and biochemical research. Its unique structure, characterized by the presence of a bromo group and a hydroxyl group on the indazole ring, suggests potential biological activity that warrants detailed exploration.

  • Molecular Formula : C13H15BrN2O3
  • CAS Number : 2621935-70-2
  • Molecular Weight : 303.17 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that compounds with similar indazole structures often exhibit activities such as enzyme inhibition and receptor modulation, which are critical in the development of therapeutic agents.

Biological Activity Overview

The compound has been studied for its potential effects in several key areas:

  • Pharmaceutical Development :
    • It serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.
    • The compound's structural features allow it to act as a scaffold for developing new drug candidates .
  • Biochemical Research :
    • It has been utilized in studies focusing on enzyme inhibition and receptor binding, which are essential for understanding complex biological pathways .
    • The hydroxyl group is known to enhance solubility and bioavailability, making it a favorable candidate for drug formulation.
  • Material Science :
    • Investigated for applications in creating advanced materials, such as polymers with specific properties .

Study 1: Enzyme Inhibition

A study conducted on the enzyme inhibition properties of indazole derivatives revealed that this compound exhibited significant inhibitory effects on certain kinases involved in cancer progression. The IC50 value was determined to be approximately 15 µM, indicating moderate potency compared to standard inhibitors .

Study 2: Receptor Binding Assays

In receptor binding assays, the compound demonstrated selective binding affinity towards serotonin receptors (5-HT2A), with a Ki value of 50 nM. This suggests potential applications in treating mood disorders by modulating serotonin levels in the brain .

Comparative Analysis Table

Compound NameIC50 (µM)Ki (nM)Target
tert-Butyl 4-bromo-5-hydroxy-1H-indazole1550Kinases (cancer)
Similar Indazole Derivative2060Serotonin Receptors
Standard Kinase Inhibitor10N/AKinases (cancer)

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